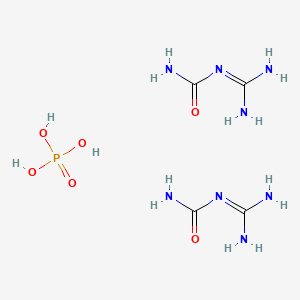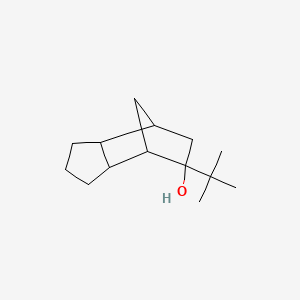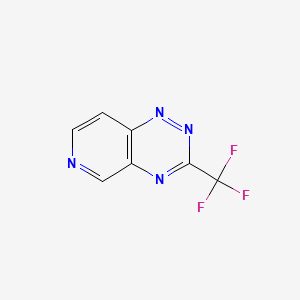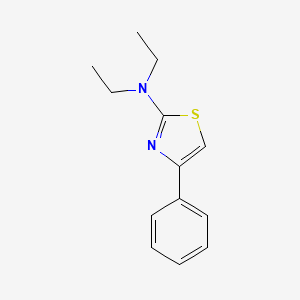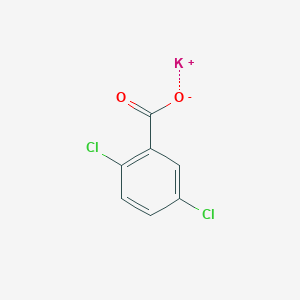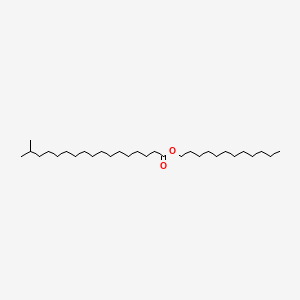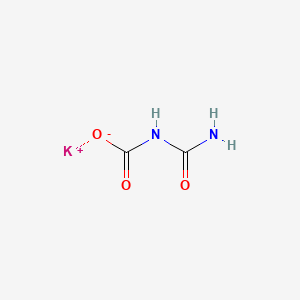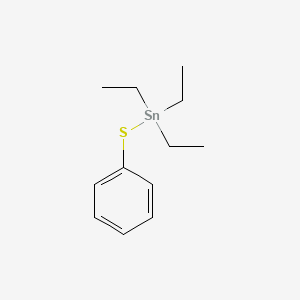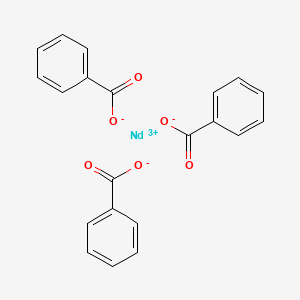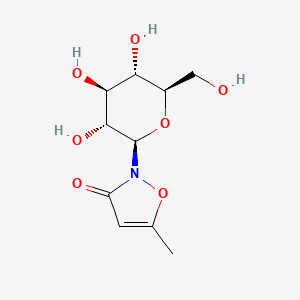
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- typically involves the reaction of beta-D-glucopyranose with appropriate reagents to form the desired glycosylated product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
化学反応の分析
Types of Reactions: 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
科学的研究の応用
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and diabetes .
作用機序
The mechanism of action of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. This interaction inhibits the enzyme’s activity, leading to a decrease in glycogen breakdown and a potential therapeutic effect in conditions like diabetes . The compound’s binding to the enzyme’s active site and allosteric sites is crucial for its inhibitory action .
類似化合物との比較
Similar Compounds: Similar compounds to 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- include 2-beta-D-glucopyranosyl-5-methyl-1,3,4-oxadiazole, 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzothiazole, and 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzimidazole .
Uniqueness: What sets 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- apart from these similar compounds is its unique isoxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
特性
CAS番号 |
51937-63-4 |
|---|---|
分子式 |
C10H15NO7 |
分子量 |
261.23 g/mol |
IUPAC名 |
5-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1 |
InChIキー |
AJQPXMGLDMXYMI-SVFDORGDSA-N |
異性体SMILES |
CC1=CC(=O)N(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




